5-(Thiophen-3-YL)-3-trifluoromethoxyphenol
Description
5-(Thiophen-3-YL)-3-trifluoromethoxyphenol is a compound that features a thiophene ring substituted at the 3-position with a trifluoromethoxy group and a phenol group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Properties
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c12-11(13,14)16-10-4-8(3-9(15)5-10)7-1-2-17-6-7/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCMXHFXCSRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686496 | |
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-48-5 | |
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Thiophen-3-YL)-3-trifluoromethoxyphenol, often involves condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-YL)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(Thiophen-3-YL)-3-trifluoromethoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-YL)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Bromothiophene: A thiophene derivative with a bromine atom at the 3 position.
Uniqueness
5-(Thiophen-3-YL)-3-trifluoromethoxyphenol is unique due to the presence of both a trifluoromethoxy group and a phenol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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